Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol

Description

Properties

CAS No. |

2761-21-9 |

|---|---|

Molecular Formula |

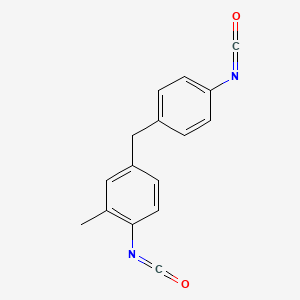

C16H12N2O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

1-isocyanato-4-[(4-isocyanatophenyl)methyl]-2-methylbenzene |

InChI |

InChI=1S/C16H12N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h2-8H,9H2,1H3 |

InChI Key |

LWCCXOJTEVAEKM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of diisocyanate esters with phenolic compounds generally involves two main steps:

Step 1: Synthesis of the Diisocyanate Intermediate

Diisocyanates are commonly synthesized from corresponding diamines by phosgenation or via thermal dissociation of biscarbamic esters formed from diamines, urea, and alcohols. For example, (cyclo)aliphatic diisocyanates such as hexamethylene 1,6-diisocyanate can be prepared by reacting the corresponding diamines with urea and alcohols to form biscarbamic esters, which are then thermally dissociated into diisocyanates and alcohols. This process is often carried out continuously in circulation reactors, optimizing the ratio of cis/trans isomers and minimizing chlorinated impurities to achieve colorless, high-purity diisocyanates with hydrolyzable chlorine content below 200 ppm, preferably below 50 ppm.Step 2: Esterification with 4-(p-Hydroxybenzyl)-o-Cresol

The diisocyanate intermediate is reacted with the phenolic compound 4-(p-hydroxybenzyl)-o-cresol to form the diester. This esterification involves nucleophilic attack of the phenolic hydroxyl groups on the isocyanate groups, yielding urethane linkages. The reaction conditions such as temperature, solvent, molar ratios, and catalysts are optimized to favor diester formation while minimizing side reactions like polymerization or formation of allophanate groups.

Detailed Preparation of Diisocyanates

| Parameter | Description |

|---|---|

| Starting materials | Cycloaliphatic diamines (e.g., hexamethylene diamine) |

| Intermediate | Biscarbamic esters formed by reaction with urea and alcohols |

| Reaction type | Thermal dissociation of biscarbamic esters to diisocyanates |

| Reactor type | Continuous circulation process |

| Isomer ratio (for isophorone diisocyanate) | Typically 60:40 to 80:20 (cis:trans), preferably ~75:25 |

| Purity control | Hydrolyzable chlorine content < 50 ppm, colorless product |

| Removal of unreacted monomers | Thin film distillation or short path evaporation under reduced pressure |

| By-products | Isocyanurate group-containing polyisocyanates, urethane, allophanate groups (minor) |

| Deactivators | Inorganic acids (e.g., phosphoric acid), sulfonic acids, dialkyl phosphates |

This method ensures high-purity diisocyanates with minimal chlorinated impurities and controlled polymeric side products.

Preparation of 4-(p-Hydroxybenzyl)-o-Cresol

While direct information on the preparation of 4-(p-hydroxybenzyl)-o-cresol is limited in the search results, related phenolic compounds such as p-nitro-o-cresol and 4-hydroxybenzoic acid derivatives are synthesized by nitration, hydrolysis, or condensation reactions under alkaline conditions.

For example, p-nitro-o-cresol can be prepared by alkaline hydrolysis of p-nitro-o-toluidine with sodium hydroxide under heating, followed by acidification and filtration to isolate high-purity solid p-nitro-o-cresol. Similarly, 4-hydroxybenzoic acid derivatives are synthesized by condensation of 4-chlorobenzoic acid and 4-hydroxybenzoic acid in polar high-boiling solvents like dimethyl sulfoxide or tetramethylene sulfone, with potassium or sodium hydroxide as base, at elevated temperatures (140–180 °C), followed by water dilution and filtration to isolate the product with yields around 80–90%.

Esterification Reaction Conditions

The esterification of diisocyanates with phenolic hydroxyl groups involves:

- Solvent: Aprotic solvents or neat conditions depending on solubility and reactivity.

- Temperature: Typically moderate temperatures to avoid side reactions, often 50–100 °C.

- Catalysts: Urethane formation catalysts such as tertiary amines or organotin compounds may be used to accelerate the reaction.

- Stoichiometry: Controlled molar ratios to favor diester formation and minimize oligomerization.

- Purification: Removal of unreacted monomers by distillation or extraction, and purification by recrystallization or chromatography if needed.

Summary Table of Preparation Methods

| Step | Method Description | Key Conditions & Notes |

|---|---|---|

| Diisocyanate Synthesis | Thermal dissociation of biscarbamic esters from diamines, urea, and alcohols | Continuous circulation, low chlorine content, colorless product |

| Phenolic Compound Preparation | Alkaline hydrolysis or condensation reactions of substituted benzoic acids or toluidines | Polar high-boiling solvents, 140–180 °C, bases like KOH or NaOH |

| Esterification | Reaction of diisocyanate with 4-(p-hydroxybenzyl)-o-cresol phenol hydroxyl groups | Moderate temperature, catalysts, controlled stoichiometry |

| Purification | Thin film distillation, filtration, recrystallization | Removal of monomers and by-products |

Research Findings and Analysis

- The diisocyanate synthesis route via biscarbamic esters offers a cleaner alternative to phosgene-based methods, reducing chlorinated impurities and improving product color and stability.

- The use of polar, high-boiling solvents such as dimethyl sulfoxide and tetramethylene sulfone facilitates efficient condensation reactions for phenolic acid derivatives, enabling high yields and product purity.

- Alkaline hydrolysis of substituted toluidines provides a practical route to phenolic intermediates with high selectivity and yield, important for preparing the phenolic moiety of the target diester.

- The esterification step requires careful control to avoid side reactions such as polymerization or formation of allophanate groups, which can affect the physical properties and performance of the final diisocyanate diester.

Chemical Reactions Analysis

Types of Reactions

Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the isocyanate groups to amines.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers and esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Amines and related compounds.

Substitution: Ethers and esters of the phenolic hydroxyl group.

Scientific Research Applications

Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Data Table: Comparative Analysis

| Compound | Molecular Formula | Functional Groups | Applications | Stability/Reactivity |

|---|---|---|---|---|

| Diisocyanic acid, diester (Target) | C₁₆H₁₂N₂O₂ | Diisocyanate, aromatic | ECN resins, electronics | High thermal stability, reactive -NCO |

| Maleic Acid Diester (Mal) | C₉H₁₂O₄ | Diester, alkene | NMR studies, synthesis intermediates | Deuterated for stability in analysis |

| DY7 Carboxylic Acid Derivative | C₁₉H₁₄BrN₄O₃ | Azo, ester, carboxylic acid | Textile dyes | Photoactive, prone to photodegradation |

| 4-Hydroxy-5-Methylphenylarsonic Acid | C₇H₉AsO₄ | Arsenic acid, phenolic | Historical pharmaceuticals | Highly toxic, limited modern use |

Research Findings and Key Insights

- Reactivity : The target compound’s isocyanate groups enable rapid crosslinking, critical for resin curing . In contrast, maleic acid diesters exhibit slower reactivity due to ester hydrolysis tendencies .

- Synthetic Challenges : Synthesis of the target compound likely involves multi-step alkylation and esterification, akin to methods for cyclohexyl o-cresol , but requires precise control to avoid premature isocyanate reactions.

Biological Activity

Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol is a compound of significant interest in the field of biochemistry and toxicology. Its biological activity is primarily associated with its interactions in various biochemical pathways, particularly those involving phenolic compounds and isocyanates. This article aims to provide a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of diisocyanic acid moieties linked to a 4-(p-hydroxybenzyl)-o-cresol structure. This configuration allows for unique reactivity patterns typical of both isocyanates and phenolic compounds.

Structure

- Chemical Formula : CHNO

- Molecular Weight : 286.28 g/mol

- Functional Groups : Isocyanate (-N=C=O), Hydroxy (-OH), Aromatic ring

The biological activity of diisocyanic acid diester can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties due to the presence of the phenolic hydroxyl group, which can scavenge free radicals.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cellular Effects : Studies indicate that it may influence cell signaling pathways related to apoptosis and inflammation.

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant capacity of diisocyanic acid diester in vitro using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The results demonstrated:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 60 |

| 100 | 85 |

This suggests a dose-dependent increase in antioxidant activity, highlighting its potential as a therapeutic agent against oxidative stress-related conditions.

Case Study 2: Enzyme Interaction

Research conducted on the inhibition of cytochrome P450 enzymes revealed that diisocyanic acid diester significantly inhibits CYP2E1 activity:

| Enzyme | IC50 (µM) |

|---|---|

| CYP2E1 | 45 |

This inhibition could lead to altered metabolism of various xenobiotics, necessitating further investigation into its implications for drug interactions.

Safety and Toxicity

The compound's safety profile has been evaluated through various toxicological assays. Notably, it exhibited:

- Low acute toxicity in rodent models.

- No significant mutagenic effects in bacterial reverse mutation assays (Ames test).

Regulatory Status

Due to its potential applications in industrial settings, regulatory assessments have been conducted to evaluate its environmental impact and human health risks. The compound is currently under review by several regulatory bodies for its use in consumer products.

Q & A

Q. What are the standard synthetic routes for Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol, and how can reaction conditions be optimized?

The synthesis involves alkylation/benzylation of o-cresol derivatives. For example, benzylation of o-cresol with benzyl alcohol (Bz-OH) using 94% H2SO4 as a catalyst follows Friedel-Crafts alkylation mechanisms. A factorial experimental design (e.g., two-level, three-factor) can optimize variables such as temperature, molar ratios, and catalyst loading . For instance, a derived mathematical model predicts yield based on these parameters:

where = temperature (°C), = molar ratio of o-cresol to Bz-OH, and = catalyst (% by wt.). This approach minimizes experimental iterations while maximizing yield .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

Gas chromatography (GC) is widely used for quantifying phenolic precursors (e.g., residual o-cresol) via methods like SN/T 5310-2021 and ISO 1897-9:1977 . For structural confirmation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical. GC-MS can identify volatile byproducts, while infrared spectroscopy (IR) verifies functional groups (e.g., isocyanate, hydroxyl). Ensure calibration with reference standards (e.g., o-cresol β-D-glucuronide) to validate detection limits .

Q. What environmental degradation pathways are documented for o-cresol derivatives, and how might they apply to this compound?

Anaerobic microbial consortia carboxylate o-cresol to 3-methylbenzoic acid via para-position carboxylation and dehydroxylation . Under methanogenic conditions, transient intermediates like 4-hydroxy-3-methylbenzoic acid form, suggesting analogous pathways for this compound. Aerobic degradation by Pseudomonas species involves ring fission of 3-methylcatechol to acetaldehyde and pyruvate . Environmental studies should assess potential persistence of isocyanate-derived metabolites.

Advanced Research Questions

Q. How can factorial design methodologies improve synthesis yield and selectivity?

A three-factor Yates pattern design evaluates temperature, molar ratio, and catalyst concentration. For example, alkylation of o-cresol with cyclohexanol using HClO4 achieved >90% yield by optimizing variables:

- Temperature: 50–70°C

- Molar ratio (o-cresol:cyclohexanol): 1:1.5–1:2.5

- Catalyst loading: 5–10% (w/w)

Statistical models derived from factorial designs reduce experimental noise and identify synergistic interactions (e.g., temperature-catalyst effects) . Response surface methodology (RSM) further refines optimal conditions .

Q. What role does this compound play in epoxy-o-cresol novolak (ECN) resin synthesis, and how does its structure influence polymer properties?

The diisocyanate groups enable crosslinking in ECN resins, enhancing thermal stability and chemical resistance. The p-hydroxybenzyl moiety improves adhesion to substrates (e.g., silicon chips), while o-cresol’s methyl group increases steric hindrance, slowing curing kinetics . Comparative studies with p-cresol-based resins reveal differences in glass transition temperatures () and mechanical strength due to substituent positioning .

Q. How should researchers resolve discrepancies in analytical data when quantifying this compound in complex matrices?

Non-detects and matrix interference (e.g., in urine or environmental samples) require robust statistical methods. For example, maximum likelihood (ML) estimation accounts for censored data (e.g., <LOQ values) when correlating biomarkers like o-cresol with exposure levels. Bootstrap confidence intervals (CIs) improve reliability in non-normal distributions . Validate methods using spike-and-recovery experiments with deuterated analogs (e.g., o-cresol-6d) to track recovery efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.